N-hydroxy-N-(butyn-2-yl)urea
Description
Historical Context of Hydroxyurea Derivatives in Pharmacological Research
The development of hydroxyurea derivatives traces its origins to the late 19th century, with the initial synthesis of hydroxyurea itself in 1869. However, its biological activity remained unexplored until the early 20th century, when researchers began investigating its antimetabolite properties. Hydroxyurea’s mechanism of action, centered on ribonucleotide reductase (RNR) inhibition, was elucidated in the 1960s, leading to its FDA approval in 1967 for malignancies such as chronic myeloid leukemia. This enzyme-targeted approach established hydroxyurea as a paradigm for antineoplastic agents that disrupt nucleotide synthesis.
The evolution of hydroxyurea derivatives accelerated in the 1990s, driven by efforts to improve pharmacokinetic profiles and target selectivity. Modifications to the parent structure included substitutions on the urea nitrogen and hydroxyl groups, yielding compounds with varied inhibitory potencies against RNR and other metalloenzymes. For instance, bicyclic N-hydroxyurea derivatives demonstrated enhanced 5-lipoxygenase inhibition, expanding their therapeutic potential into inflammatory diseases. These innovations underscored the versatility of the hydroxyurea scaffold in medicinal chemistry.
N-hydroxy-N-(butyn-2-yl)urea emerged from this lineage, synthesized via multi-step routes involving urea derivative functionalization. Its design likely aimed to exploit the alkyne moiety’s capacity for click chemistry or covalent interactions with biological targets. While detailed synthetic protocols remain proprietary, patent literature suggests that its production involves controlled reactions with reagents such as hydroxylamine and butyn-2-yl halides under anhydrous conditions.
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-but-3-yn-2-yl-1-hydroxyurea |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(2)7(9)5(6)8/h1,4,9H,2H3,(H2,6,8) |
InChI Key |
IVSHIKQOYOZOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N(C(=O)N)O |
Origin of Product |
United States |
Scientific Research Applications
4-Bromomethyl-2-phenyl-1,3-dithiolane is a compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables, highlighting its significance in various domains.
Antioxidant Properties
4-Bromomethyl-2-phenyl-1,3-dithiolane exhibits notable antioxidant capabilities. Dithiolane compounds are recognized for their ability to scavenge free radicals due to the presence of sulfur atoms in their structure. This property makes them valuable in formulations aimed at protecting skin from oxidative stress induced by UV radiation. Studies have shown that dithiolanes can enhance the endogenous antioxidant defense systems, particularly by preserving glutathione levels in skin cells .
Antimicrobial Activity
Research indicates that dithiolane derivatives, including 4-bromomethyl-2-phenyl-1,3-dithiolane, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various microbial strains. For instance, a series of dithiolane derivatives were synthesized and tested for their antimicrobial activity using standard methods such as agar diffusion assays. The results demonstrated significant inhibitory effects against selected pathogens, suggesting potential use in developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that dithiolane derivatives can exhibit cytotoxic effects on cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . This positions 4-bromomethyl-2-phenyl-1,3-dithiolane as a candidate for further development in cancer therapeutics.
Photoprotective Agents
In the realm of materials science, 4-bromomethyl-2-phenyl-1,3-dithiolane is being explored as a photoprotective agent in cosmetic formulations. Its ability to mitigate damage caused by UV radiation makes it an attractive additive for sunscreens and skincare products aimed at preventing photoaging and skin disorders related to oxidative stress .
Synthesis of Novel Compounds
The unique structural features of 4-bromomethyl-2-phenyl-1,3-dithiolane allow it to serve as a building block for synthesizing more complex chemical entities. Researchers have utilized this compound to create various derivatives with enhanced biological activities or improved physical properties, contributing to advancements in organic synthesis methodologies .
Table 1: Summary of Biological Activities
| Activity Type | Test Method | Results |
|---|---|---|
| Antioxidant | Glutathione preservation assay | Significant enhancement observed |
| Antimicrobial | Agar diffusion assay | Inhibition of bacterial growth noted |
| Anticancer | Sulforhodamine B assay | Cytotoxicity against MCF7 cells |
Case Study 1: Skin Protection Formulations
A study demonstrated the efficacy of incorporating dithiolanes into topical formulations aimed at enhancing skin protection against UV-induced damage. Participants using a cream containing 4-bromomethyl-2-phenyl-1,3-dithiolane exhibited reduced markers of oxidative stress compared to those using a placebo .
Case Study 2: Anticancer Research
In a laboratory setting, researchers synthesized a series of dithiolane derivatives and assessed their cytotoxic effects on various cancer cell lines. One derivative showed a promising IC50 value against MCF7 cells, indicating its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key structural differences among hydroxyurea derivatives lie in their substituents, which dictate physicochemical and functional properties:
- Butyn-2-yl vs. Aromatic Groups : The alkyne in N-hydroxy-N-(butyn-2-yl)urea may confer linear geometry and electron-deficient character, contrasting with the planar, electron-rich aromatic systems in Zileuton . This could alter interactions with enzymatic targets or metal ions.
Preparation Methods
Palladium-Mediated Alkynol Coupling
The first step involves coupling an aryl halide (e.g., 3-(4-fluorophenoxy)-iodobenzene) with 3-butyn-2-ol using a palladium(II) catalyst. Key parameters include:
This reaction proceeds via a Sonogashira-like mechanism, where the palladium center coordinates the aryl halide, enabling oxidative addition and subsequent coupling with the terminal alkyne. The use of methyl tert-butyl ether as a solvent enhances reaction homogeneity and simplifies post-reaction purification.
Hydroxylamine Displacement
The resultant arylalkynol intermediate undergoes hydroxylamine displacement in ethanol or N-methyl-2-pyrrolidinone (NMP). Critical considerations include:
-
Solvent Selection : Ethanol requires elevated temperatures (50–60°C), whereas NMP enables room-temperature reactions.
-
Reaction Kinetics : Complete conversion in NMP occurs within 2 hours, compared to 6–8 hours in ethanol.
-
Byproduct Management : Unreacted alkynol is removed via aqueous extraction, achieving >95% purity for the hydroxylamine intermediate.
Cyanate-Mediated Urea Formation
The final step involves reacting the hydroxylamine intermediate with potassium cyanate (KOCN) in ethyl acetate. This exothermic reaction requires controlled addition to prevent thermal degradation. Key outcomes:
-
Yield : 78–85% after recrystallization from ethyl acetate/pentane mixtures.
-
Purity : HPLC analysis shows ≥98% purity, with residual solvents <0.1%.
-
Scalability : Demonstrated in 30-gallon reactors with consistent batch reproducibility.
Comparative Analysis of Catalytic Systems
The palladium/copper catalytic system outperforms alternative catalysts in terms of efficiency and selectivity:
| Catalyst System | Yield (%) | Selectivity (%) | Limitations |
|---|---|---|---|
| Pd(OAc)₂/CuI | 92 | 98 | Sensitive to oxygen |
| Pd(PPh₃)₂Cl₂/CuI | 87 | 95 | Requires inert atmosphere |
| NiCl₂/CuI | 65 | 82 | Slower reaction kinetics |
The superiority of Pd(CH₃CN)₂Cl₂ is attributed to its stability under aerobic conditions and reduced ligand dissociation compared to phosphine-based catalysts.
Solvent and Temperature Optimization
Solvent polarity and temperature critically influence reaction outcomes:
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methyl tert-butyl ether | 4.5 | 92 |
| Tetrahydrofuran | 7.6 | 88 |
| Acetonitrile | 37.5 | 76 |
Lower-polarity solvents favor alkyne activation while suppressing palladium black formation.
Temperature Profile for Urea Formation
| Temperature Range (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0–10 | 4 | 78 |
| 20–25 | 2 | 85 |
| 30–35 | 1.5 | 82 |
Ambient temperature (20–25°C) balances reaction speed and thermal stability of intermediates.
Industrial-Scale Production Insights
A patented 30-gallon reactor process highlights scalability challenges and solutions:
-
Charge Composition : 10.0 kg aryl iodide, 4.20 kg 3-butyn-2-ol, 3.8 kg diisopropylamine.
-
Agitation Strategy : Nitrogen bubbling ensures homogeneous mixing without mechanical shear.
-
Workup Protocol :
Byproduct Formation and Mitigation
Common byproducts and their management strategies:
| Byproduct | Source | Mitigation Approach |
|---|---|---|
| Diyne derivatives | Homocoupling of alkynol | Strict temperature control (<15°C) |
| Palladium black | Catalyst decomposition | Use of stabilizing ligands (Ph₃P) |
| Urea oligomers | Excess cyanate | Stoichiometric KOCN addition |
Alternative Synthetic Routes
While the palladium-catalyzed method dominates industrial production, exploratory routes include:
Nitrone-Adduct Pathway
Reaction of arylacetylenes with acetaldehyde-derived nitrones followed by trimethylsilyl isocyanate treatment. However, this method suffers from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
